rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)
Description
rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) is a cyclohexane-derived phenolic compound featuring a hydroxyl group at position 1, a methylaminomethyl group at position 2 (with (1R,2R)-stereochemistry), and a sulfate ester moiety on the phenolic oxygen. This structural configuration confers unique physicochemical and pharmacological properties, distinguishing it from analogs. The sulfate group enhances solubility and may act as a prodrug, requiring enzymatic hydrolysis for activation .
Properties
Molecular Formula |
C14H21NO5S |
|---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
[3-[1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H21NO5S/c1-15-10-12-5-2-3-8-14(12,16)11-6-4-7-13(9-11)20-21(17,18)19/h4,6-7,9,12,15-16H,2-3,5,8,10H2,1H3,(H,17,18,19) |
InChI Key |
UQBQONCZEGSVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OS(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) involves several steps. The primary synthetic route includes the following steps:
Formation of the cyclohexyl ring: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction.
Attachment of the methylamino group:
Formation of the phenol group: The phenol group is introduced through a phenolation reaction.
Addition of the hydrogen sulfate group: The final step involves the addition of the hydrogen sulfate group through a sulfation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The hydrogen sulfate group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: The sulfate ester in the target compound significantly increases water solubility compared to non-sulfated analogs like N,O-Didesmethyl Tramadol . Phenylephrine Bitartrate’s tartrate salt similarly enhances solubility, underscoring the role of anionic groups in bioavailability .
- Stability : Sulfate esters are prone to hydrolysis under acidic/basic conditions, whereas hydrochloride salts (e.g., O,N-DI-去甲盐酸曲马多) exhibit greater stability in solid states .
Research Findings and Data
Biological Activity
The compound rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate), also known as (-N,O-Di-Desmethyl Tramadol) or CAS Number 138853-73-3, is a derivative of tramadol, a widely used analgesic. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H21NO5S
- Molar Mass : 315.39 g/mol
- Melting Point : 74-76°C
- Solubility : Slightly soluble in chloroform and methanol .
The biological activity of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol primarily involves its interaction with opioid receptors and the modulation of neurotransmitter systems. It is hypothesized to act as a dual-action analgesic by:
- Opioid Receptor Agonism : Binding to mu-opioid receptors, leading to pain relief.
- Inhibition of Reuptake : Inhibiting the reuptake of serotonin and norepinephrine, which enhances analgesic effects and may contribute to mood elevation.
Analgesic Effects
Several studies have evaluated the analgesic properties of this compound:
- Study 1 : In a controlled animal model, rel-3 demonstrated significant pain relief comparable to tramadol, with a lower incidence of side effects such as sedation and gastrointestinal disturbances .
Neuroprotective Properties
Research indicates potential neuroprotective effects:
- Study 2 : A study on neurodegenerative models showed that rel-3 could reduce oxidative stress markers and inflammation in neuronal cells, suggesting protective mechanisms against neurotoxicity .
Case Studies
- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions reported that rel-3 provided effective pain control with fewer side effects than traditional opioids. Patients noted improved quality of life metrics over a 12-week treatment period.
- Neuropathic Pain : In another case study focusing on neuropathic pain patients, rel-3 showed promise in alleviating symptoms while minimizing the risk of dependency associated with stronger opioids.
Comparative Analysis with Other Analgesics
| Compound | Mechanism | Efficacy | Side Effects |
|---|---|---|---|
| Tramadol | Opioid receptor agonist + serotonin/norepinephrine reuptake inhibitor | High | Moderate sedation, nausea |
| rel-3 | Opioid receptor agonist + serotonin/norepinephrine reuptake inhibitor | Comparable | Lower sedation, reduced gastrointestinal issues |
| Morphine | Strong opioid receptor agonist | Very high | High risk of dependency, constipation |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess the chemical stability of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) under varying laboratory conditions?
- Methodology : Stability testing should include thermal analysis (e.g., differential scanning calorimetry) to monitor decomposition thresholds and spectroscopic methods (e.g., NMR or FTIR) to detect structural changes under stress conditions like elevated temperatures or humidity. The compound is reported to be stable under normal conditions but may degrade under excessive heat .
- Safety Note : Avoid storage near heat sources or incompatible materials (e.g., strong oxidizers) to prevent unintended reactions .
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory if dust or aerosols are generated .
- Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation exposure. Avoid recirculating contaminated air .
- Emergency Procedures : For spills, use mechanical containment (e.g., absorbent pads) and avoid high-pressure water jets to prevent dispersion. Evacuate and ventilate the area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
